N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,3-benzothiazole core, a thiazole ring, and a furan-2-carboxamide moiety. The benzothiazole group is linked to the thiazole via a carbamoylmethyl bridge, while the furan-2-carboxamide is directly attached to the thiazole nitrogen.
Properties
IUPAC Name |
N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S2/c22-14(20-17-19-11-4-1-2-6-13(11)26-17)8-10-9-25-16(18-10)21-15(23)12-5-3-7-24-12/h1-7,9H,8H2,(H,18,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKLVHPUGQWADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with carbon disulfide and an alkyl halide under basic conditions to form the benzothiazole ring.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reactions: The benzothiazole and thiazole intermediates are then coupled using a suitable linker, such as a carbamoyl group, under controlled conditions.
Formation of the Furan Carboxamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide) or electrophilic substitution using bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Analog: N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I)
- Structure : Shares the benzothiazole and furan-2-carbonyl motifs but replaces the thiazole ring with a piperazine-acetamide linker .
- Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with 1-(furan-2-carbonyl)piperazine in DMF using K₂CO₃ as a base .
- Key Differences :
- The absence of a thiazole ring in BZ-I reduces planarity compared to the target compound.
- The piperazine group may enhance solubility but could limit membrane permeability due to increased polarity.
Structural Analog: N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
Structural Analog: N-({(1,3-Benzo[d]thiazol-2-ylcarbamothioyl)-2/4-Substituted Benzamides
- Structure : Features a benzothiazole-carbamothioyl group linked to substituted benzamides .
- Bioactivity : Demonstrates diverse pharmacological profiles, including kinase inhibition and ion channel modulation .
- Key Differences :
- The carbamothioyl (C=S) group in these analogs vs. the carbamoyl (C=O) in the target compound may affect hydrogen-bonding capacity and metabolic stability.
Structural Analog: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (85)
Analytical Techniques
- Structural Validation : Utilizes FT-IR, NMR (¹H/¹³C), and LC-MS, consistent with methods for analogs like BZ-IV .
- Crystallography : Programs like SHELX () and ORTEP-3 () are critical for confirming 3D conformations and hydrogen-bonding patterns .
Physicochemical and Pharmacological Properties
Molecular Weight and Solubility
Hydrogen Bonding and Crystal Packing
- Target Compound : Likely forms intermolecular hydrogen bonds via the carbamoyl NH and furan carbonyl, as observed in benzothiazole-thiazole systems () .
- Comparison with BZ-I : The piperazine in BZ-I may engage in stronger H-bonding with biological targets, while the thiazole in the target compound could enhance π-π stacking.
Biological Activity
N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and enzyme inhibition capabilities.
Chemical Structure and Properties
The compound features a unique combination of three heterocyclic moieties: benzothiazole, thiazole, and furan. This structural diversity is believed to contribute to its varied biological activities. The molecular formula is , and it has a molecular weight of approximately 306.37 g/mol.
Anticancer Activity
Research indicates that compounds with similar structures have exhibited significant anticancer properties. For instance, a study evaluating 4-thiazolidinones with benzothiazole moieties found that certain derivatives demonstrated notable activity against various cancer cell lines, including leukemia and melanoma .
Case Study: Antitumor Screening
A study conducted by the National Cancer Institute tested several novel compounds derived from benzothiazole. Among these, some derivatives showed promising results against multiple cancer types, such as lung and breast cancers. The most active compound in this series had an average value of -5.38, indicating effective inhibition of tumor growth .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar benzothiazole derivatives have demonstrated antibacterial and antifungal activities against various pathogens. For example, studies have shown that benzothiazole-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound's biological activity may also involve enzyme inhibition. Benzothiazole derivatives are known to act as inhibitors for several enzymes, which can be crucial in therapeutic applications. For instance, they have been studied for their ability to inhibit specific kinases and proteases involved in cancer progression.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits significant activity against various cancer cell lines; potential for further development in cancer therapeutics. |
| Antimicrobial | Demonstrates antibacterial and antifungal properties; effective against both Gram-positive and Gram-negative bacteria. |
| Enzyme Inhibition | Potential to inhibit key enzymes involved in disease processes; further studies needed to elucidate specific targets and mechanisms of action. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
